Ethyl 5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate
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Overview
Description
Ethyl 5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate is a synthetic organic compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and applications in medicinal chemistry. This compound, with its unique structural features, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate typically involves the condensation of ethyl cyanoacetate with salicylaldehyde derivatives under basic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the benzofuran core . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the cyano group, leading to the formation of amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in the presence of a base.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or nitriles.
Scientific Research Applications
Ethyl 5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex benzofuran derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
- Ethyl 2-cyano-3,3-diphenylacrylate
- Ethyl 2-cyano-3-phenylacrylate
- Methyl 2-cyano-3,3-diphenylacrylate
Comparison: Ethyl 5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate is unique due to its benzofuran core, which imparts distinct chemical and biological properties. Compared to other cyano-substituted esters, this compound exhibits enhanced stability and specific reactivity patterns, making it valuable in various research applications .
Properties
IUPAC Name |
ethyl 5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c1-3-17-14(16)13-9(2)19-12-5-4-10(8-11(12)13)18-7-6-15/h4-5,8H,3,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXXUVLBRVGNWBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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